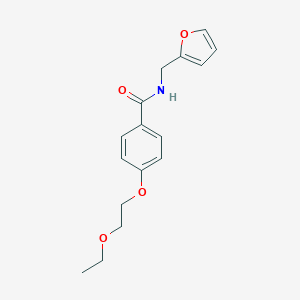
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide, also known as EF24, is a synthetic compound that has shown potential in scientific research due to its various biological properties.
Mécanisme D'action
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide exerts its biological effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells against oxidative damage. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has also been found to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide is also stable and has a long half-life, which allows for prolonged exposure to cells or animals. However, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has some limitations. It can be difficult to dissolve in aqueous solutions, which may limit its use in some experiments. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide can be toxic at high concentrations, which requires careful dosing in animal studies.
Orientations Futures
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has shown promise in preclinical studies for its potential therapeutic applications. Future research could focus on optimizing the synthesis method to improve the yield and purity of 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide. In addition, further studies are needed to elucidate the exact mechanisms by which 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide exerts its biological effects. Clinical trials could be conducted to evaluate the safety and efficacy of 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide as a potential cancer therapy or anti-inflammatory agent. Finally, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide could be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, which could enhance its therapeutic potential.
Méthodes De Synthèse
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide is synthesized through a multistep process, starting with the reaction of 4-nitrobenzaldehyde and ethylene glycol to form 4-(2-nitroethoxy)benzaldehyde. This intermediate is then reduced to 4-(2-aminoethoxy)benzaldehyde, which is further reacted with 2-furanmethanamine to form 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide.
Applications De Recherche Scientifique
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. In addition, 4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propriétés
Nom du produit |
4-(2-ethoxyethoxy)-N-(2-furylmethyl)benzamide |
|---|---|
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H19NO4/c1-2-19-10-11-21-14-7-5-13(6-8-14)16(18)17-12-15-4-3-9-20-15/h3-9H,2,10-12H2,1H3,(H,17,18) |
Clé InChI |
CGZVWYBFEXWQII-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269300.png)
![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)
![3-(benzyloxy)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B269305.png)



![3-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B269313.png)


![3-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269318.png)
![4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B269319.png)
![N-[2-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269321.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)